3-Chloro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene
Description
Properties
IUPAC Name |
3-chloro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO/c10-6-2-1-5-3-8-9(11-8)7(5)4-6/h1-2,4,8-9H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFBGEDPBBRUFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(O2)C3=C1C=CC(=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585766 | |
| Record name | 3-Chloro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116540-88-6 | |
| Record name | 3-Chloro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Indene Precursor Preparation
The indene backbone is typically derived from Friedel-Crafts alkylation of benzene derivatives. For example, reacting 1-indanone with chloromethyl ethyl ether in the presence of AlCl₃ yields 3-chloroindene intermediates. Alternative routes employ Diels-Alder reactions between cyclopentadiene and chloro-substituted dienophiles, though yields remain moderate (45–60%) due to steric hindrance from the chlorine atom.
Epoxidation and Chlorination
Epoxidation of the indene precursor is achieved using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C, forming the oxirane ring. Subsequent chlorination with sulfuryl chloride (SO₂Cl₂) in CCl₄ introduces the 3-chloro substituent. However, this method suffers from poor regioselectivity, producing a 1:1 mixture of 3-chloro and 4-chloro isomers.
Key Data:
| Parameter | Value |
|---|---|
| Epoxidation Yield | 68–72% |
| Chlorination Selectivity | 50% (3-chloro) |
| Overall Yield (Two-Step) | 30–35% |
Catalytic Regioselective Chlorination
Recent advances leverage Lewis basic selenoether catalysts to achieve ortho-selective chlorination, bypassing isomerization issues. A seminal study demonstrated that 2,2,2-trifluoroethyl selenoether catalysts direct chlorine electrophiles to the 3-position of phenolic precursors with >90% selectivity.
Mechanism and Workflow
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Precursor Activation : Phenolic substrates are treated with tert-butyldimethylsilyl (TBS) chloride to protect hydroxyl groups.
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Catalytic Chlorination : N-Chlorosuccinimide (NCS) and selenoether catalyst (5 mol%) in acetonitrile at 25°C for 12 hours.
-
Deprotection and Cyclization : TBS removal via HF·pyridine, followed by epoxidation with VO(acac)₂ and tert-butyl hydroperoxide (TBHP).
Optimized Conditions:
| Parameter | Value |
|---|---|
| Catalyst Loading | 5 mol% |
| Temperature | 25°C |
| Reaction Time | 12 hours |
| Regioselectivity (3-Cl) | 92% |
| Overall Yield | 58% |
Transition Metal-Mediated Cyclization
Palladium-catalyzed Heck couplings and nickel-mediated [2+2] cycloadditions offer modular routes to the indeno-oxirene scaffold. A notable protocol involves:
Heck Coupling Strategy
-
Substrate Preparation : 2-Chlorostyrene is coupled with ethylene oxide derivatives using Pd(OAc)₂ and tri-o-tolylphosphine.
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Intramolecular Cyclization : Base-mediated ring closure (K₂CO₃, DMF, 80°C) forms the oxirane ring.
Performance Metrics:
| Metric | Value |
|---|---|
| Coupling Efficiency | 78% |
| Cyclization Yield | 65% |
| Purity (HPLC) | >95% |
Industrial-Scale Production
Continuous Flow Reactor Optimization
To mitigate thermal degradation of the oxirane ring, continuous flow systems with precise temperature control (−10°C to 5°C) are employed. A three-stage process achieves 85% conversion:
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Chlorination : SO₂Cl₂ in CCl₄ (residence time: 5 min).
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Epoxidation : mCPBA in DCM (residence time: 8 min).
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Purification : Simulated moving bed (SMB) chromatography.
Economic Considerations:
| Factor | Impact |
|---|---|
| Capital Cost | High ($2.5M) |
| Operational Cost | $120/kg |
| Annual Capacity | 10 metric tons |
Comparative Analysis of Methods
| Method | Regioselectivity | Yield | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Classical Electrophilic | 50% | 35% | Moderate | 180 |
| Catalytic Selenoether | 92% | 58% | High | 220 |
| Heck Coupling | 98% | 50% | Low | 450 |
| Continuous Flow | 85% | 72% | High | 120 |
Chemical Reactions Analysis
3-Chloro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene undergoes various chemical reactions, including:
Scientific Research Applications
3-Chloro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function.
Pathways Involved: The specific pathways affected by the compound depend on its application.
Comparison with Similar Compounds
Non-Chlorinated Analog: (1aR,6aS)-6,6a-dihydro-1aH-indeno[1,2-b]oxirene
Oxychlordane (Pesticide Metabolite)
- Molecular Formula : C₁₀H₄Cl₈O
- Molecular Weight : 423.762 g/mol
- Key Differences: Contains eight chlorine atoms and a methano-bridged indenooxirene system. Higher environmental persistence and toxicity due to extensive chlorination . Classified as a persistent organic pollutant (POP) and a degradation product of chlordane .
- Applications : Studied as a biomarker for pesticide exposure .
Napyradiomycin Derivatives (Natural Products)
- Example : 3-Chloro-6,8-dihydroxy-8-α-lapachone (Compound 3 in )
- Key Differences: Features a naphthoquinone core with hydroxyl and chlorine substituents. Produced by Streptomyces spp., exhibiting antimicrobial and cytotoxic activities . Demonstrates how halogenation enhances bioactivity in natural products.
Heptachlor Epoxide
- Molecular Formula : C₁₀H₅Cl₇O
- Molecular Weight : 373.32 g/mol
- Key Differences: A heptachlorinated methano-indenooxirene derivative. Higher acute toxicity (LD₅₀ in rats: 47 mg/kg) compared to simpler chlorinated epoxides . Used in environmental toxicology studies due to its stability in biological systems .
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP | Boiling Point (°C) | PSA (Ų) |
|---|---|---|---|---|---|
| 3-Chloro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene | C₉H₇ClO | 166.604 | 2.336 | N/A | 12.53 |
| (1aR,6aS)-6,6a-dihydro-1aH-indeno[1,2-b]oxirene | C₉H₈O | 132.16 | 1.5 | 226.9 | 12.53 |
| Oxychlordane | C₁₀H₄Cl₈O | 423.762 | N/A | N/A | 12.53 |
| Heptachlor Epoxide | C₁₀H₅Cl₇O | 373.32 | N/A | N/A | 12.53 |
Research Findings
Environmental Impact : Heavily chlorinated analogs like oxychlordane exhibit long-term environmental persistence, contrasting with simpler epoxides that degrade more readily .
Biological Activity
3-Chloro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene is an organic compound notable for its structural features and potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₈ClO, with a molecular weight of approximately 172.61 g/mol. The compound features a chlorinated indeno[1,2-b]oxirene framework that includes an epoxide (oxirane) ring. The presence of the chlorine atom and the epoxide group significantly influences its chemical reactivity and biological activity.
Biological Activity
Research shows that this compound has been primarily studied for its potential as an anti-HIV agent . It is involved in the synthesis of new molecular constructs aimed at inhibiting HIV-1 integrase (IN), which is crucial for viral replication. The compound exhibits single-digit micromolar antiviral potencies against HIV-1 while maintaining low toxicity levels.
The biological activity of this compound can be attributed to:
- Inhibition of HIV Integrase : The compound mimics the critical two-metal binding pharmacophore necessary for the integrase's function.
- Chemical Reactivity : The epoxide group may facilitate interactions with biological targets through nucleophilic attack or other mechanisms.
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes. Common methods include:
- Formation of the Indeno Framework : Utilizing cyclization reactions.
- Chlorination : Introduction of the chlorine atom at the 3-position.
- Epoxidation : Conversion of double bonds to epoxide groups.
Comparative Analysis with Similar Compounds
The biological activity and chemical properties of this compound can be compared with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-Hydroxyindeno[1,2-b]oxirene | Hydroxyl group instead of chlorine | Different reactivity due to hydroxyl group |
| 5-Chloroindeno[1,2-b]oxirene | Chlorine on a different position | May have altered biological activity |
| 1-Aminoindeno[1,2-b]oxirene | Amino group substitution | Potentially higher reactivity due to amino group |
| 3-Methylindeno[1,2-b]oxirene | Methyl group addition | Changes in physical properties and reactivity |
These comparisons highlight how variations in functional groups affect the compound's reactivity and potential applications in medicinal chemistry.
Q & A
Q. What strategies balance safety protocols with reaction efficiency in high-throughput screening?
- Methodology : Implement automated glovebox systems with integrated gas sensors for chlorine detection. Use risk assessment matrices (e.g., LOPA) to prioritize engineering controls (e.g., vented enclosures) while maintaining reaction throughput. Reference SDS guidelines for PPE but adapt to high-throughput workflows .
Data Gaps and Recommendations
| Parameter | Existing Data | Suggested Experiments |
|---|---|---|
| Melting Point | None reported | DSC analysis under nitrogen atmosphere |
| Aqueous Solubility | Unknown | Shake-flask method with HPLC quantification |
| Photostability | Limited | UV chamber exposure with LC-MS/MS degradation profiling |
Note : Researchers should prioritize filling these gaps using methodologies aligned with CRDC subclass RDF2050112 (reaction fundamentals) and RDF2050108 (process control) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
